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3-Amino-N-Methoxy-N-methylbenzene-1-sulphonamide Documentation Hub
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Core Science & Biosynthesis
Protocols & Analytical Methods
HPLC analysis method for 3-Amino-N-Methoxy-N-methylbenzene-1-sulphonamide
HPLC analysis method for 3-Amino-N-Methoxy-N-methylbenzene-1-sulphonamide
An Application Note for the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis of 3-Amino-N-Methoxy-N-methylbenzene-1-sulphonamide
Abstract
This application note presents a robust and detailed protocol for the quantitative analysis of 3-Amino-N-Methoxy-N-methylbenzene-1-sulphonamide using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The methodology is designed for researchers, scientists, and professionals in drug development and quality control, providing a reliable framework for achieving accurate and reproducible results. The narrative emphasizes the scientific rationale behind the selection of chromatographic parameters, ensuring the method is both trustworthy and adaptable. This guide includes comprehensive, step-by-step protocols for solution preparation, instrument setup, and data analysis, along with system suitability criteria to ensure self-validation.
Introduction and Scientific Rationale
3-Amino-N-Methoxy-N-methylbenzene-1-sulphonamide is a substituted aromatic sulfonamide. Compounds within the sulfonamide class are of significant interest in medicinal chemistry due to their wide range of biological activities and presence as key structural motifs in numerous pharmaceuticals.[1] Accurate quantification of such molecules is critical during synthesis, formulation, and quality assurance processes. High-Performance Liquid Chromatography (HPLC) is a preferred analytical technique for aromatic amines and sulfonamides due to its high resolution, sensitivity, and applicability without the need for chemical derivatization.[2][3]
Rationale for Method Selection
The selection of a specific HPLC method is dictated by the physicochemical properties of the analyte. 3-Amino-N-Methoxy-N-methylbenzene-1-sulphonamide (Molecular Formula: C8H12N2O3S, Molecular Weight: 216.26 g/mol ) possesses both non-polar (benzene ring) and polar functional groups (amino, methoxy, and sulfonamide moieties).[4] This amphiphilic nature makes it an ideal candidate for Reversed-Phase (RP) chromatography.
In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar. The analyte partitions between these two phases, and its retention is primarily governed by hydrophobic interactions.[5] More non-polar compounds interact more strongly with the stationary phase and thus elute later. By modulating the polarity of the mobile phase—typically a mixture of water and a miscible organic solvent like acetonitrile or methanol—we can effectively control the retention and separation of the analyte from impurities.[5]
A C18 (octadecylsilyl) bonded silica phase is selected as the stationary phase. It is the most widely used reversed-phase packing, offering excellent hydrophobic retention and selectivity for a broad range of molecules, including sulfonamides.[6]
The presence of a primary amine group (-NH2) necessitates pH control of the mobile phase. At acidic pH, the amine group will be protonated (-NH3+), increasing its polarity and reducing retention time. Buffering the mobile phase ensures a consistent ionization state for the analyte, leading to reproducible retention times and improved peak symmetry. Formic acid is chosen as a modifier because it provides the necessary acidity and is volatile, making the method compatible with mass spectrometry (MS) if further characterization is needed.[7]
Detection is achieved via Ultraviolet (UV) absorbance. The benzene ring in the analyte's structure contains a chromophore that absorbs UV light. A Diode Array Detector (DAD) is recommended to determine the optimal detection wavelength (λmax) from the analyte's UV spectrum, which enhances sensitivity and allows for peak purity assessment.
Analyte Information
| Property | Value | Source |
| Chemical Name | 3-Amino-N-Methoxy-N-methylbenzene-1-sulphonamide | [4] |
| CAS Number | 1154376-24-5 | [4] |
| Molecular Formula | C8H12N2O3S | [4] |
| Molecular Weight | 216.26 g/mol | [4] |
| Structure | O=S(C1=CC=CC(N)=C1)(N(OC)C)=O | [4] |
Experimental Protocol
This section provides a detailed, step-by-step methodology for the analysis.
Materials, Reagents, and Equipment
-
Analyte: 3-Amino-N-Methoxy-N-methylbenzene-1-sulphonamide reference standard (>98% purity).
-
Solvents: Acetonitrile (HPLC grade or higher), Methanol (HPLC grade or higher), and Ultrapure Water (18.2 MΩ·cm).
-
Reagents: Formic acid (LC-MS grade, ~99%).
-
Equipment:
-
Analytical balance (4-5 decimal places).
-
Volumetric flasks (Class A).
-
Pipettes (calibrated).
-
Syringes and 0.22 µm syringe filters (e.g., PTFE or Nylon).
-
HPLC vials with caps.
-
Ultrasonic bath.
-
HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatography Data System (CDS) for instrument control and data processing.
-
Preparation of Solutions
CAUTION: Handle all chemicals in a fume hood and wear appropriate personal protective equipment (PPE).
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water.
-
Add 1.0 mL of formic acid to a 1 L volumetric flask.
-
Dilute to the mark with ultrapure water.
-
Mix thoroughly and degas using sonication or vacuum filtration.
-
-
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.
-
Add 1.0 mL of formic acid to a 1 L volumetric flask.
-
Dilute to the mark with acetonitrile.
-
Mix thoroughly and degas.
-
-
Sample Diluent: 50:50 (v/v) Acetonitrile/Water.
-
Mix equal volumes of acetonitrile and ultrapure water.
-
-
Standard Stock Solution (approx. 1000 µg/mL):
-
Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.
-
Add about 15 mL of methanol and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature, then dilute to the mark with methanol. Mix well.
-
This solution should be stored at 2-8°C and protected from light.
-
-
Working Standard Solutions (for Calibration Curve):
-
Prepare a series of at least five working standards by serial dilution of the stock solution with the sample diluent. A suggested concentration range is 1, 5, 10, 25, and 50 µg/mL.
-
HPLC Instrumentation and Conditions
The following table summarizes the instrumental parameters for the analysis.
| Parameter | Recommended Setting |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile |
| Gradient Program | See Table below |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | DAD/UV-Vis |
| Detection Wavelength | Determine λmax (approx. 254 nm); monitor 254 nm |
| Run Time | 15 minutes |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 10.0 | 10 | 90 |
| 12.0 | 10 | 90 |
| 12.1 | 90 | 10 |
| 15.0 | 90 | 10 |
Analytical Workflow
The overall process from preparation to final analysis is outlined below.
Caption: HPLC Analytical Workflow Diagram.
System Validation and Data Analysis
System Suitability
Before sample analysis, the chromatographic system must be evaluated to ensure it is performing adequately. This is achieved by injecting a mid-level concentration standard (e.g., 10 µg/mL) multiple times (n=5). The results should meet the criteria in the table below.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (Tf) | 0.8 ≤ Tf ≤ 1.5 | Ensures peak symmetry, which is critical for accurate integration. |
| Retention Time %RSD | ≤ 1.0% | Demonstrates the stability and precision of the pump and system. |
| Peak Area %RSD | ≤ 2.0% | Indicates the precision of the injector and detector response. |
Calibration and Quantification
-
Calibration Curve: Inject the prepared working standards in ascending order of concentration.
-
Linearity: Plot the peak area response against the corresponding concentration for each standard. Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
-
Sample Analysis: Prepare the unknown sample by dissolving it in the sample diluent to achieve a concentration within the calibration range. Filter the sample through a 0.22 µm syringe filter before injection.
-
Calculation: The concentration of 3-Amino-N-Methoxy-N-methylbenzene-1-sulphonamide in the sample is calculated by the CDS using the linear regression equation derived from the calibration curve.
Method Development Logic
The choices made during the development of this method are based on a logical progression derived from the analyte's chemical properties.
Caption: Logic flow for HPLC method development.
Conclusion
The RP-HPLC method detailed in this application note provides a reliable, precise, and accurate means for the quantitative analysis of 3-Amino-N-Methoxy-N-methylbenzene-1-sulphonamide. The use of a standard C18 column with a gradient elution of acetonitrile and acidified water offers excellent chromatographic performance. By adhering to the outlined protocols and system suitability criteria, scientific and drug development professionals can confidently implement this method for routine analysis in research and quality control environments.
References
-
MDPI. (n.d.). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Retrieved from [Link]
-
IOP Publishing. (2019). Synthesis, Characterization and Study Biological Activity of New Para- methoxy Benzene Sulfonamide Derivatives and some Amino Acid. Retrieved from [Link]
-
PubChem. (n.d.). Benzenesulfonamide, 3-amino-. Retrieved from [Link]
-
SIELC Technologies. (2018). Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy-. Retrieved from [Link]
-
National Center for Biotechnology Information (PMC). (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-methoxy-n-methylbenzene-1-sulfonamide (C8H11NO3S). Retrieved from [Link]
-
Agilent Technologies. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from [Link]
-
Lead Sciences. (n.d.). 3-Amino-N-Methoxy-N-methylbenzene-1-sulphonamide. Retrieved from [Link]
-
Phenomenex. (n.d.). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]
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LC-GC. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]
-
PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved from [Link]
-
Core.ac.uk. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) UV-Vis spectroscopic and colorimetric anion detection and fluorescence properties of new 3-amino-4-hydroxybenzenesulfonic acid-based Schiff bases depending on the strength and position of the electron donor substitution. Retrieved from [Link]
-
ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Retrieved from [Link]
-
MDPI. (n.d.). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Retrieved from [Link]
-
ACS Publications. (n.d.). Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Determination of Sulfonamides in Milk Samples by HPLC With Amperometric Detection Using a Glassy Carbon Electrode Modified With Multiwalled Carbon Nanotubes. Retrieved from [Link]
-
Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-amino-n,n-diethyl-4-[(2-methoxyphenyl)amino]benzene-1-sulfonamide (C17H23N3O3S). Retrieved from [Link]
-
Orochem Technologies. (n.d.). Reversed-Phase Chromatography & HPLC Columns. Retrieved from [Link]
-
Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. Retrieved from [Link]
- Google Patents. (n.d.). CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
-
PubChem. (n.d.). 4-Amino-N-methylbenzenemethanesulfonamide. Retrieved from [Link]
Sources
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- 7. Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy- | SIELC Technologies [sielc.com]
Application Note & Protocol: Leveraging 3-Amino-N-Methoxy-N-methylbenzene-1-sulphonamide as a Versatile Precursor for Fluorescent Probe Development
Application Note & Protocol: Leveraging 3-Amino-N-Methoxy-N-methylbenzene-1-sulphonamide as a Versatile Precursor for Fluorescent Probe Development
Abstract
Fluorescent probes are indispensable tools in modern biological and chemical sciences, enabling real-time visualization and quantification of specific analytes within complex systems.[] The design of high-performance probes hinges on the selection of a suitable precursor or scaffold that can be chemically modified to impart specificity and desirable photophysical properties. This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the utilization of 3-Amino-N-Methoxy-N-methylbenzene-1-sulphonamide as a strategic precursor for the synthesis of novel fluorescent probes. We will explore the rationale behind its selection, detailing the roles of its key functional groups, and provide robust, validated protocols for probe synthesis, characterization, and a model application in enzyme sensing.
Introduction: The Strategic Advantage of the Aminosulfonamide Scaffold
The aminobenzenesulfonamide framework is a privileged structure in medicinal chemistry and has gained traction in the development of fluorescent sensors.[2][3] The specific precursor, 3-Amino-N-Methoxy-N-methylbenzene-1-sulphonamide, offers a unique combination of features that make it an excellent starting point for probe design.
-
The Amino Group (-NH₂): Positioned at the meta-position, this primary amine is the principal reactive handle. Its nucleophilicity allows for straightforward conjugation to a wide variety of fluorophores, recognition moieties, or linkers through well-established reactions like acylation, sulfonylation, or diazotization.[4] Crucially, the lone pair of electrons on the nitrogen atom can act as a potent electron donor, making it a key component for designing probes based on Photoinduced Electron Transfer (PeT) quenching mechanisms.[5][6]
-
The N-Methoxy-N-methylsulfonamide Group (Weinreb Amide Analogue): This functional group, often called a Weinreb-Nahm amide in the context of carboxylic acids, provides several advantages.[7][8] It is exceptionally stable to many reaction conditions, preventing unwanted side reactions.[9] Unlike a simple sulfonamide, it enhances solubility in organic solvents, simplifying synthesis and purification. Its electronic properties can subtly tune the overall photophysics of the final probe molecule.
Physicochemical Properties
| Property | Value | Rationale / Significance |
| Molecular Formula | C₈H₁₂N₂O₃S | --- |
| Molecular Weight | 216.26 g/mol | Essential for calculating molar quantities in synthesis. |
| Appearance | Off-white to pale yellow solid (predicted) | Visual check for purity. |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, Ethyl Acetate | Good solubility in common organic solvents facilitates reaction setup and purification. |
| Key Functional Groups | Primary Aromatic Amine, N-methoxy-N-methylsulfonamide | The amine is the reactive site; the sulfonamide provides stability and electronic modulation. |
Principle of Probe Design: A Photoinduced Electron Transfer (PeT) Model
A powerful strategy in probe design is to create a system that is "off" (non-fluorescent) in its basal state and "turns on" (becomes fluorescent) only in the presence of the target analyte.[10] The 3-amino group of our precursor is perfectly suited for this approach via a Photoinduced Electron Transfer (PeT) mechanism.[11]
In a PeT-based probe, the amino group (the electron donor) is linked to a fluorophore (the acceptor/reporter). When the fluorophore is excited by light, the amino group can donate an electron to the excited fluorophore, quenching its fluorescence non-radiatively.[5][12] If the analyte interacts with the amino group (e.g., through protonation, coordination, or enzymatic cleavage of a masking group), the electron-donating ability of the nitrogen is suppressed. This inhibition of PeT allows the fluorophore to return to its ground state by emitting a photon, thus "turning on" the fluorescence.[13]
Caption: General mechanism of a "turn-on" fluorescent probe based on Photoinduced Electron Transfer (PeT).
Protocol: Synthesis of a Dansylated Probe
To illustrate the utility of the precursor, this protocol details the synthesis of a fluorescent probe by reacting it with Dansyl Chloride. Dansyl chloride is a classic fluorophore whose emission is highly sensitive to its local environment.[14] The reaction forms a stable sulfonamide linkage.[15][16]
Materials & Reagents
-
3-Amino-N-Methoxy-N-methylbenzene-1-sulphonamide (Precursor)
-
Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine (as base)
-
Argon or Nitrogen gas supply
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and hotplate
Step-by-Step Synthesis Procedure
-
Preparation: In a flame-dried 50 mL round-bottom flask under an inert atmosphere (Argon), dissolve 1.0 mmol of the precursor in 20 mL of anhydrous DCM.
-
Addition of Base: Add 1.2 mmol of triethylamine to the solution with stirring. This is crucial to neutralize the HCl generated during the reaction.[4]
-
Addition of Fluorophore: In a separate vial, dissolve 1.1 mmol of Dansyl Chloride in 5 mL of anhydrous DCM. Add this solution dropwise to the precursor solution at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, wash the mixture sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., 10% to 50% Ethyl Acetate in Hexane) to yield the pure dansylated probe.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol: Spectroscopic Characterization
Proper characterization is a self-validating step to ensure the synthesized probe has the desired photophysical properties.[17]
Required Equipment
-
UV-Vis Spectrophotometer
-
Fluorometer (Fluorescence Spectrophotometer)
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and micropipettes
-
Chosen solvent (e.g., DMSO, Ethanol, or buffer)
Characterization Workflow
Caption: Experimental workflow for spectroscopic characterization of a newly synthesized fluorescent probe.
Step-by-Step Characterization Procedure
-
Stock Solution: Prepare a 1 mM stock solution of the purified probe in spectroscopic grade DMSO.
-
Working Solutions: Prepare a series of dilutions in the final desired solvent (e.g., phosphate-buffered saline, PBS, pH 7.4). A final concentration of 1-10 µM is typical. Ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[18]
-
Absorbance Spectrum: Record the UV-Vis spectrum from ~250 nm to 600 nm. Identify the wavelength of maximum absorbance (λ_abs_max).
-
Emission Spectrum: Set the fluorometer's excitation wavelength to the determined λ_abs_max. Record the emission spectrum over a range starting ~10 nm above the excitation wavelength. Identify the wavelength of maximum emission (λ_em_max).
-
Stokes Shift Calculation: Calculate the Stokes Shift using the formula: Stokes Shift (nm) = λ_em_max - λ_abs_max.
-
Relative Quantum Yield (Φ) Determination: This is determined by comparing the probe's fluorescence to a well-known standard.[19][20] Quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.58) is a common standard.[20]
-
Prepare solutions of the standard and the probe with identical absorbance at the same excitation wavelength.
-
Measure the integrated fluorescence intensity (area under the emission curve) for both the standard (I_std) and the probe (I_probe).
-
Record the refractive index of the solvents used for the standard (η_std) and the probe (η_probe).
-
Calculate the quantum yield using the formula: Φ_probe = Φ_std × (I_probe / I_std) × (η_probe² / η_std²) .[18]
-
Example Data Summary
| Parameter | Symbol | Value (Example) | Significance |
| Max. Absorbance | λ_abs_max | 340 nm | Wavelength for optimal excitation. |
| Max. Emission | λ_em_max | 520 nm | Wavelength for fluorescence detection. |
| Stokes Shift | Δλ | 180 nm | A large shift is desirable to minimize self-absorption and improve signal-to-noise. |
| Quantum Yield | Φ | 0.65 | Represents the efficiency of fluorescence emission; a higher value indicates a brighter probe.[21] |
| Molar Extinction Coeff. | ε | 4,500 M⁻¹cm⁻¹ | A measure of how strongly the probe absorbs light at a given wavelength. |
Application Protocol: An Enzyme-Activated Probe Assay
Enzyme-activated probes are powerful tools for diagnostics and drug discovery.[22][23] Let's hypothesize a probe designed from our precursor where the amino group is acylated with a substrate recognized by a specific enzyme (e.g., an esterase). Cleavage of this substrate by the enzyme would liberate the free amino group, "turning on" fluorescence via the PeT mechanism.[24]
Materials
-
Synthesized enzyme-activatable probe
-
Target enzyme (e.g., Porcine Liver Esterase)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
96-well microplate (black, clear bottom)
-
Microplate reader with fluorescence detection capability
Assay Procedure
-
Reagent Preparation:
-
Prepare a 1 mM stock of the probe in DMSO.
-
Prepare a 1 mg/mL stock of the enzyme in assay buffer.
-
Prepare serial dilutions of the enzyme in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 180 µL of assay buffer to each well.
-
Add 10 µL of the appropriate enzyme dilution to each well. Include a "no enzyme" control.
-
Pre-incubate the plate at 37 °C for 5 minutes.
-
-
Initiate Reaction:
-
Add 10 µL of a 200 µM probe solution (diluted from stock into buffer) to each well to achieve a final concentration of 10 µM.
-
-
Data Acquisition:
-
Immediately place the plate in the reader.
-
Record the fluorescence intensity (Excitation: λ_abs_max, Emission: λ_em_max) every 60 seconds for 30-60 minutes.
-
-
Data Analysis:
-
For each enzyme concentration, plot fluorescence intensity versus time.
-
The initial rate of the reaction (the slope of the linear portion of the curve) is proportional to the enzyme activity.
-
Compare the signal from enzyme-containing wells to the "no enzyme" control to determine the signal-to-noise ratio.
-
Expert Insights & Troubleshooting
-
Low Synthetic Yield: Ensure all reagents and solvents are anhydrous. The reaction of dansyl chloride is sensitive to water.[25] Consider using a more robust base like pyridine if TEA is insufficient.
-
Poor Solubility of Final Probe: While the precursor aids solubility, attaching large, hydrophobic fluorophores can be problematic. Introducing a polyethylene glycol (PEG) linker between the precursor and the recognition moiety can improve aqueous solubility.
-
High Background Fluorescence: This may indicate incomplete quenching in the "off" state or fluorescent impurities. Rigorous purification by HPLC may be required. Ensure the "no enzyme" control signal is stable and low.
-
Photobleaching: All fluorophores are susceptible to photobleaching. When performing imaging studies, use the lowest possible excitation intensity and shortest exposure times. Incorporating antioxidant reagents like Trolox into the imaging media can also help.
References
-
Al-Ghorbani, M., et al. (2022). Sulfonamide Fluorescent Probe Applied in Live Cell Imaging, LFPs, and Electrochemical Sensor. ACS Omega. Available at: [Link]
-
Ugwu, D. I., et al. (2019). Synthesis, Characterization and Study Biological Activity of New Para- methoxy Benzene Sulfonamide Derivatives and some Amino Acid. IOP Conference Series: Materials Science and Engineering. Available at: [Link]
-
Chang, H. (2010). Dansyl Chloride Standard Operating Procedures. UCLA-DOE Institute. Available at: [Link]
-
Di Martino, R. M. C., et al. (2021). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Molecules. Available at: [Link]
-
University of California, Irvine - Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields. Available at: [Link]
-
Resch-Genger, U., et al. (2008). Fluorescence Quantum Yields—Methods of Determination and Standards. In: Fluorescence Spectroscopy. Springer, Berlin, Heidelberg. Available at: [Link]
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Chan, J., et al. (2019). Design Principles, Sensing Mechanisms, and Applications of Highly Specific Fluorescent Probes for HOCl/OCl–. Accounts of Chemical Research. Available at: [Link]
-
Hinton, D. J., et al. (2021). Targeted quantification of amino acids by dansylation. MethodsX. Available at: [Link]
-
ResearchGate. (2019). Synthesis, Characterization and Study Biological Activity of New Para-methoxy Benzene Sulfonamide Derivatives and some Amino Acid. Available at: [Link]
-
Roche, S. P., & Fazal, A. (2018). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules. Available at: [Link]
-
Drug Target Review. (2023). Enzyme-activated fluorescent probes could revolutionise healthcare. Available at: [Link]
-
Wang, B., & Anslyn, E. V. (2009). Studies of Photoinduced Electron Transfer (PET) and Energy Migration in a Conjugated Polymer System for Fluorescence “Turn-on” Chemosensor Applications. The Journal of Organic Chemistry. Available at: [Link]
-
Wang, L., et al. (2022). Activatable fluorescent probes for in situ imaging of enzymes. Chemical Society Reviews. Available at: [Link]
-
Wikipedia. Weinreb ketone synthesis. Available at: [Link]
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ResearchGate. (2022). Design principles for activatable fluorescence probes. Available at: [Link]
-
Wang, J., et al. (2023). Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy. Chemical Society Reviews. Available at: [Link]
-
Chignell, C. F., & Starkweather, D. K. (1971). Fluorescent probe study of sulfonamide binding to povidone. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Edinburgh Instruments. Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Available at: [Link]
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Agilent Technologies. DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Available at: [Link]
-
Pak, Y. L., et al. (2023). Design strategies for organelle-selective fluorescent probes: where to start?. Biomaterials Science. Available at: [Link]
-
Saleemi, S., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Archives of Microbiology. Available at: [Link]
-
Wang, Y., et al. (2022). The Fabrication and Mechanism of a Crystalline Organic Fluorescent Probe Based on Photoinduced Electron Transfer. Nanomaterials. Available at: [Link]
-
MDPI. (2024). Advances in Organic Fluorescent Probes for Intracellular Zn2+ Detection and Bioimaging. Available at: [Link]
-
Tapuhi, Y., et al. (1981). Amino Acid Analysis by Dansylation: A Revised Method. Analytical Biochemistry. Available at: [Link]
-
Senter, P. D. (2009). Weinreb amides. In: The Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd. Available at: [Link]
-
ResearchGate. (2015). Fluorescence Quenching by Photoinduced Electron Transfer: A Reporter for Conformational Dynamics of Macromolecules. Available at: [Link]
-
ISS. Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. Available at: [Link]
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St-Gelais, A., et al. (2022). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. International Journal of Molecular Sciences. Available at: [Link]
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MDPI. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Available at: [Link]
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Chem Help ASAP. (2020). in the chemical literature: Weinreb amides. YouTube. Available at: [Link]
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Li, N., & Tang, B. (2020). Fluorescent probes for organelle-targeted bioactive species imaging. Chemical Science. Available at: [Link]
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Grygorenko, O. O., et al. (2010). Fluorescence Quenching by Photoinduced Electron Transfer in the Zn2+ Sensor Zinpyr-1: A Computational Investigation. The Journal of Physical Chemistry A. Available at: [Link]
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The Science Notes. (2023). Fluorescent Probes: Illuminating the Secrets of Molecular Mechanisms. YouTube. Available at: [Link]
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ResearchGate. (1998). Quantitation by HPLC of amines as dansyl derivatives. Available at: [Link]
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Frontiers. (2022). Progress on Multifunction Enzyme-Activated Organic Fluorescent Probes for Bioimaging. Available at: [Link]
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International Journal of Advanced Research. (2024). Synthesis, Mechanism of action And Characterization of Sulphonamide. Available at: [Link]
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Technical Notes & Optimization
Technical Support Center: Synthesis of 3-Amino-N-Methoxy-N-methylbenzene-1-sulphonamide
Technical Support Center: Synthesis of 3-Amino-N-Methoxy-N-methylbenzene-1-sulphonamide
Welcome to the technical support center for the synthesis of 3-Amino-N-Methoxy-N-methylbenzene-1-sulphonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to optimize your synthesis, improve yields, and overcome common experimental hurdles.
Overview of the Synthetic Pathway
The synthesis of 3-Amino-N-Methoxy-N-methylbenzene-1-sulphonamide is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most practical approach involves a three-step sequence starting from nitrobenzene:
-
Chlorosulfonation of Nitrobenzene: Nitrobenzene is reacted with chlorosulfonic acid, followed by treatment with an inorganic acid chloride (e.g., thionyl chloride), to produce 3-nitrobenzenesulfonyl chloride. The nitro group acts as a meta-director, leading to the desired substitution pattern.[1][2][3]
-
Sulfonamide Formation: The resulting 3-nitrobenzenesulfonyl chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride under Schotten-Baumann conditions to form the N-methoxy-N-methylsulfonamide.[4]
-
Reduction of the Nitro Group: Finally, the nitro group of 3-Nitro-N-methoxy-N-methylbenzene-1-sulphonamide is selectively reduced to an amino group to yield the target compound.
This guide will provide detailed protocols and troubleshooting for each of these critical steps.
Figure 1: Synthetic workflow for 3-Amino-N-Methoxy-N-methylbenzene-1-sulphonamide.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues you may encounter during your synthesis, providing explanations and actionable solutions based on established chemical principles.
Step 1: Chlorosulfonation of Nitrobenzene
Question 1: My yield of 3-nitrobenzenesulfonyl chloride is low. What are the likely causes and how can I improve it?
Answer:
Low yields in the chlorosulfonation of nitrobenzene can stem from several factors. Here's a breakdown of potential issues and their solutions:
-
Incomplete Reaction: The reaction requires elevated temperatures to proceed efficiently. Ensure that the reaction mixture is heated to and maintained at the optimal temperature range of 90-120°C during the initial reaction with chlorosulfonic acid.[1][2] Following this, the addition of an inorganic acid chloride like thionyl chloride at a slightly lower temperature (40-90°C) is crucial for driving the reaction to completion and achieving high yields, often in the range of 95-98%.[1][2]
-
Hydrolysis of the Product: 3-Nitrobenzenesulfonyl chloride is highly reactive and susceptible to hydrolysis by water, which will convert it back to the sulfonic acid and render it unusable for the subsequent step.[5] It is critical to use anhydrous reagents and maintain a moisture-free environment throughout the reaction and work-up.
-
Improper Work-up: The product is typically isolated by carefully quenching the reaction mixture in ice-water.[1][3] This should be done cautiously to control the exothermic reaction. The precipitated product should be filtered quickly and washed with cold water to remove any remaining acids. A final wash with a cold, dilute solution of sodium bicarbonate can help neutralize any residual acid on the product.[3]
| Parameter | Recommended Condition | Rationale |
| Reaction Temperature | 90-120°C (with HSO₃Cl), then 40-90°C (with SOCl₂) | Ensures complete reaction and high conversion.[1][2] |
| Reagent Stoichiometry | ~4-5 equivalents of HSO₃Cl per equivalent of nitrobenzene | Excess chlorosulfonic acid acts as both reagent and solvent. |
| Work-up | Quench in ice-water, wash with cold water and NaHCO₃ solution | Precipitates the product while minimizing hydrolysis.[1][3] |
Question 2: The reaction mixture darkened significantly, and I observed the evolution of SO₂. What went wrong?
Answer:
Significant darkening and the evolution of sulfur dioxide (SO₂) are indicative of decomposition of the reaction mixture. This can occur if the reaction temperature is too high or if the heating is too rapid.[1] While the reaction requires elevated temperatures, exceeding the recommended range can lead to unwanted side reactions and degradation of the product. It is crucial to have precise temperature control and to heat the reaction mixture gradually. The thermal stability of the reaction mixture is generally good up to around 180°C, but localized overheating can still cause decomposition.[1][2]
Step 2: Sulfonamide Formation
Question 3: I am getting a low yield of the 3-nitro-N-methoxy-N-methylbenzene-1-sulphonamide. What are the key parameters to optimize?
Answer:
This step, a Schotten-Baumann reaction, is critical for forming the desired sulfonamide. Low yields are often traced back to the following:
-
Hydrolysis of the Sulfonyl Chloride: As mentioned previously, 3-nitrobenzenesulfonyl chloride is moisture-sensitive.[5] Any water present in the reaction will lead to the formation of the unreactive 3-nitrobenzenesulfonic acid. Ensure all glassware is thoroughly dried, and use anhydrous solvents.
-
Base Selection and Stoichiometry: A non-nucleophilic base is essential to neutralize the HCl generated during the reaction without competing with the N,O-dimethylhydroxylamine. Pyridine or triethylamine are common choices. At least two equivalents of the base are required: one to neutralize the HCl salt of the N,O-dimethylhydroxylamine and one to scavenge the HCl produced in the reaction. Using a slight excess of the base (2.2-2.5 equivalents) can be beneficial.
-
Reaction Temperature: The reaction is typically carried out at a low temperature (0°C) to control the exothermic nature of the reaction and minimize side reactions. Allowing the reaction to slowly warm to room temperature can help drive it to completion.
-
Purity of N,O-dimethylhydroxylamine hydrochloride: Impurities in the N,O-dimethylhydroxylamine hydrochloride can affect the reaction. It is advisable to use a high-purity grade of this reagent.[6][7][8][9]
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) | Inert solvents that can dissolve the reactants. |
| Base | Pyridine or Triethylamine (2.2-2.5 equivalents) | Neutralizes HCl without competing in the reaction. |
| Temperature | 0°C to room temperature | Controls the exothermic reaction and minimizes side products. |
| Work-up | Acidic wash (e.g., 1M HCl) followed by a basic wash (e.g., sat. NaHCO₃) | Removes excess base and unreacted starting materials. |
Question 4: I am observing a significant amount of an unknown, highly polar impurity in my crude product. What could it be?
Answer:
The most likely highly polar impurity is the 3-nitrobenzenesulfonic acid, formed from the hydrolysis of the starting sulfonyl chloride. This can be confirmed by techniques like TLC (it will likely stick to the baseline) or LC-MS. To minimize its formation, strictly adhere to anhydrous reaction conditions. During work-up, a wash with a saturated sodium bicarbonate solution will help remove this acidic impurity into the aqueous layer.
Step 3: Reduction of the Nitro Group
Question 5: What is a reliable method for reducing the nitro group to an amine without affecting the N-methoxy-N-methylsulfonamide group?
Answer:
Chemoselective reduction of a nitro group in the presence of other reducible functional groups is a common challenge. For your target molecule, catalytic hydrogenation is a highly effective and clean method.
-
Catalytic Hydrogenation: Using palladium on carbon (Pd/C) as a catalyst with hydrogen gas is a standard and reliable method for the reduction of aromatic nitro groups.[10] This method is generally chemoselective and should not affect the sulfonamide group under typical conditions (e.g., atmospheric pressure of H₂ at room temperature).
Experimental Protocol: Catalytic Hydrogenation of 3-Nitro-N-methoxy-N-methylbenzene-1-sulphonamide
-
Dissolve the 3-Nitro-N-methoxy-N-methylbenzene-1-sulphonamide in a suitable solvent such as methanol or ethanol.
-
Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
-
Purge the reaction vessel with nitrogen and then with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.
-
Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, preferably wetted with solvent during filtration.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-Amino-N-methoxy-N-methylbenzene-1-sulphonamide.
Question 6: My reduction is incomplete, or I am seeing byproducts. What could be the issue?
Answer:
-
Catalyst Inactivation: The palladium catalyst can be poisoned by sulfur-containing impurities. Ensure your starting material is of high purity. If the reaction stalls, adding a fresh portion of the catalyst may help.
-
Insufficient Hydrogen: Ensure that the reaction is maintained under a positive pressure of hydrogen. For larger-scale reactions, a Parr hydrogenator may be necessary to provide sufficient hydrogen pressure.
-
Alternative Reducing Agents: If catalytic hydrogenation is not feasible, other reducing agents can be used, such as tin(II) chloride (SnCl₂) in the presence of a strong acid, or iron powder in acetic acid. However, these methods may require more extensive purification to remove metal salts.[10] It is important to verify the compatibility of the sulfonamide group with these conditions.
Frequently Asked Questions (FAQs)
Q1: Is it necessary to protect the amino group before chlorosulfonation?
A1: For the synthesis of the para isomer, protecting the amino group as an acetanilide is a standard procedure. However, to obtain the meta isomer, starting with nitrobenzene is the more direct route, as the nitro group is a meta-director.
Q2: What is the stability of 3-nitrobenzenesulfonyl chloride?
A2: 3-Nitrobenzenesulfonyl chloride is a relatively stable compound compared to other sulfonyl chlorides, but it is still moisture-sensitive.[5] It should be stored in a tightly sealed container under an inert atmosphere and in a cool, dry place. Its thermal stability is quite high, with decomposition generally occurring only above 180°C.[1][2]
Q3: Can I use an alternative to thionyl chloride in the first step?
A3: Yes, other inorganic acid chlorides such as phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃) can also be used to facilitate the conversion of the sulfonic acid to the sulfonyl chloride.[1]
Q4: How do I purify the final product, 3-Amino-N-Methoxy-N-methylbenzene-1-sulphonamide?
A4: The crude product obtained after the reduction step can typically be purified by flash column chromatography on silica gel. A solvent system such as a gradient of ethyl acetate in hexanes is a good starting point. Alternatively, recrystallization from a suitable solvent or solvent mixture may also be effective.
Q5: Are there any specific safety precautions I should take?
A5: Yes, several of the reagents used in this synthesis are hazardous.
-
Chlorosulfonic acid is highly corrosive and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Thionyl chloride is also corrosive and lachrymatory. It should be handled in a fume hood.
-
Hydrogen gas is flammable and can form explosive mixtures with air. Ensure there are no ignition sources near the hydrogenation setup.
-
Palladium on carbon can be pyrophoric, especially after filtration. Do not allow the catalyst to dry completely in the air. It is best to keep it wet with solvent.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.
References
-
Process for the preparation of 3-nitrobenzenesulfonyl chloride. (n.d.). TREA. Retrieved from [Link]
- Process for the preparation of 3-nitrobenzenesulfonyl chloride. (1995). Google Patents.
-
Synthesis of 3-nitrobenzenesulfonyl chloride. (n.d.). PrepChem.com. Retrieved from [Link]
- Process for preparing N,O-dialkylhydroxylamine, its salts or intermediates in their synthesis. (1996). Google Patents.
- Method for synthesizing N, O-dimethylhydroxylamine hydrochloride. (2013). Google Patents.
-
Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. (2010). ResearchGate. Retrieved from [Link]
-
N,O-Dimethylhydroxylamine. (n.d.). Wikipedia. Retrieved from [Link]
- Method for synthesizing p-nitrobenzenesulfonyl chloride. (2009). Google Patents.
-
Nitro-sulfinate Reductive Coupling to Access (Hetero)aryl Sulfonamides. (2019). ACS Publications. Retrieved from [Link]
-
Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. (2023). Nvpubhouse Library for American Journal of Applied Science and Technology. Retrieved from [Link]
- Method for preparing 3-amino methanesulfonanilide. (1991). Google Patents.
-
Synthesis of N, O-dimethylhydroxylamine hydrochloride. (n.d.). ResearchGate. Retrieved from [Link]
-
Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. (2022). Canadian Journal of Chemistry. Retrieved from [Link]
-
Schotten-Baumann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. (2022). National Institutes of Health. Retrieved from [Link]
-
Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis, Characterization and Study Biological Activity of New Para- methoxy Benzene Sulfonamide Derivatives and some Amino Acid. (2019). ResearchGate. Retrieved from [Link]
- Preparation method of 3-amino-4-methoxybenzaniline. (2016). Google Patents.
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Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. (2011). ResearchGate. Retrieved from [Link]
-
The reduction transformation of nitroene-sulfonamide products. (n.d.). ResearchGate. Retrieved from [Link]
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preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. (2014). ACS Publications. Retrieved from [Link]
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Scheme 1. Reagents and conditions: (i) 2-nitrobenzenesulfonyl chloride... (n.d.). ResearchGate. Retrieved from [Link]
-
Schotten–Baumann reaction. (2020). L.S.College, Muzaffarpur. Retrieved from [Link]
-
Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. (2023). Nature. Retrieved from [Link]
-
3-Amino-N,N-diethyl-4-[(2-methoxyphenyl)amino]benzene-1-sulfonamide (CAS No. 326092-35-7) Suppliers. (n.d.). Chemical Register. Retrieved from [Link]
-
Nitro Reduction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Technical Support Center: Purification of 3-Amino-N-Methoxy-N-methylbenzene-1-sulphonamide
Technical Support Center: Purification of 3-Amino-N-Methoxy-N-methylbenzene-1-sulphonamide
Introduction
Welcome to the technical support guide for the purification of crude 3-Amino-N-Methoxy-N-methylbenzene-1-sulphonamide (CAS No: 1154376-24-5).[1] This document is designed for researchers, scientists, and drug development professionals to provide practical, field-tested solutions to common challenges encountered during the purification of this key intermediate. Achieving high purity is critical for downstream applications, ensuring reaction efficiency, and maintaining the integrity of final active pharmaceutical ingredients. This guide combines detailed protocols with an in-depth troubleshooting FAQ to address specific experimental issues, grounding all recommendations in established chemical principles.
Section 1: Understanding Your Crude Material: Common Impurities & Initial Assessment
Before selecting a purification strategy, it is essential to understand the potential impurities in your crude product. The nature of these impurities will dictate the most effective purification method.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude 3-Amino-N-Methoxy-N-methylbenzene-1-sulphonamide?
A1: The impurity profile depends heavily on the synthetic route. However, common impurities in sulfonamide syntheses include:
-
Unreacted Starting Materials: Such as the corresponding sulfonyl chloride or the amine precursor.
-
Reaction By-products: Including products from side reactions or decomposition. Sulfonamides are generally stable but can degrade under harsh conditions.[2][3]
-
Residual Solvents: Solvents used in the reaction or initial work-up.
-
Color Impurities: Often high molecular weight, conjugated by-products that can be persistent.
-
Inorganic Salts: From reagents or work-up procedures (e.g., sodium carbonate, sodium chloride).[4]
Q2: How can I get a quick assessment of my crude product's purity and impurity profile?
A2: Thin-Layer Chromatography (TLC) is an indispensable tool for initial assessment.
-
Principle: It separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.
-
Application: Spot your crude material alongside any available starting materials on a TLC plate. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) will separate the components. The presence of multiple spots indicates impurities. This allows you to quickly determine if starting materials are present and how many other impurities you are dealing with.
Section 2: Primary Purification Strategy: Recrystallization
Recrystallization is the most common and cost-effective method for purifying solid organic compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature.[5] Impurities are ideally either insoluble in the hot solvent or remain dissolved in the cold solvent.
Experimental Protocol: Recrystallization using an Isopropanol/Water System
This protocol is a robust starting point for many sulfonamides, leveraging a solvent/anti-solvent system to achieve high purity.[6][7]
-
Dissolution: In an Erlenmeyer flask, add the crude sulfonamide. Add the minimum amount of hot isopropanol required to fully dissolve the solid. This ensures the solution is saturated.[8]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount (1-2% by weight) of activated charcoal. Swirl and heat the mixture gently for a few minutes.[6]
-
Hot Filtration (if charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step is crucial to prevent premature crystallization in the funnel.[8]
-
Crystallization: Add hot water dropwise to the hot isopropanol solution until persistent cloudiness (turbidity) is observed. Then, add a few drops of hot isopropanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature, undisturbed. Slow cooling is key to forming large, pure crystals. Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize the yield.[7][8]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol/water mixture to remove any adhering mother liquor.[7]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.
Recrystallization Troubleshooting Guide
Q3: My compound "oiled out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solid separates as a liquid. This often happens if the solution is supersaturated at a temperature above the compound's melting point in that solvent system or if significant impurities are present, creating a low-melting eutectic mixture.[8]
-
Immediate Fix: Reheat the solution to dissolve the oil, add more of the primary solvent (isopropanol), and allow it to cool more slowly.
-
Long-Term Strategy: Ensure the boiling point of your solvent system is lower than the melting point of your compound. If the problem persists, the crude material may be too impure for recrystallization alone and may require a preliminary purification step like column chromatography.[8]
Q4: I have a very low yield after recrystallization. What went wrong?
A4: Low yield is a common issue with several potential causes:
-
Excess Solvent: Using too much solvent during the dissolution step will keep a significant amount of your product dissolved even after cooling.[7] Use the absolute minimum amount of hot solvent.
-
Premature Crystallization: If the product crystallizes during hot filtration, you will lose material. Use pre-heated glassware and work quickly.[8]
-
Incomplete Cooling: Ensure the flask is thoroughly cooled in an ice bath to maximize precipitation.[7]
-
Inappropriate Solvent Choice: The chosen solvent may be too good, retaining high solubility even at low temperatures.[8]
Q5: No crystals are forming, even after cooling in an ice bath.
A5: This is likely due to either using too much solvent or the solution being supersaturated.
-
Induce Crystallization: Try scratching the inside of the flask at the liquid's surface with a glass rod or adding a tiny "seed crystal" from a previous batch. These actions provide nucleation sites for crystal growth.[8]
-
Reduce Solvent Volume: If induction fails, gently heat the solution to evaporate some of the solvent and then attempt to cool and crystallize again.
Section 3: Alternative Purification: Acid-Base Extraction
Acid-base extraction is a powerful liquid-liquid extraction technique used to separate acidic or basic compounds from neutral ones based on their differing solubilities in aqueous and organic solvents at various pH levels.[9] Since 3-Amino-N-Methoxy-N-methylbenzene-1-sulphonamide has a basic amino group, this method can be highly effective for removing neutral or acidic impurities.
Workflow for Acid-Base Extraction
Caption: Workflow for purifying an amine via acid-base extraction.
Acid-Base Extraction FAQs
Q6: Why does my target compound move to the aqueous layer with acid?
A6: The primary amino group (-NH₂) on your compound is basic. In the presence of an acid like HCl, it gets protonated to form an ammonium salt (-NH₃⁺Cl⁻). This ionic salt is highly soluble in the polar aqueous layer, while neutral organic impurities remain in the non-polar organic solvent.[9][10]
Q7: An emulsion formed at the interface of the two layers. How do I break it?
A7: Emulsions are common and can be resolved by:
-
Patience: Let the separatory funnel stand for a while; the layers may separate on their own.
-
Brine Wash: Add a small amount of saturated aqueous NaCl solution (brine). This increases the ionic strength of the aqueous layer, which can help break the emulsion.[11]
-
Gentle Swirling: Gently swirl the funnel instead of vigorous shaking.
Section 4: High-Purity Purification: Column Chromatography
For achieving the highest purity, especially for removing structurally similar impurities, silica gel column chromatography is the method of choice.
General Protocol for Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen mobile phase (eluent).
-
Column Packing: Pour the slurry into a vertical glass column, allowing the silica to settle into a uniform packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent, adsorb it onto a small amount of silica gel, and carefully load it onto the top of the packed column.
-
Elution: Pass the mobile phase through the column. Compounds will travel down the column at different rates based on their polarity.
-
Fraction Collection: Collect the eluting solvent in separate fractions and analyze them by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.[12]
Chromatography Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Poor Separation | Incorrect mobile phase polarity. | Adjust the eluent system. If compounds are moving too fast (high Rf), decrease polarity (e.g., more hexane). If they are stuck (low Rf), increase polarity (e.g., more ethyl acetate). |
| Streaking/Tailing of Spots | Sample is too acidic/basic for silica; sample overload. | Add a small amount of a modifier to the eluent (e.g., 1% triethylamine for basic compounds). Ensure you are not loading too much material onto the column. |
| Cracked Column Bed | The column ran dry. | Never let the solvent level drop below the top of the silica bed. |
Section 5: Purity Verification
After purification, it is crucial to verify the purity of your 3-Amino-N-Methoxy-N-methylbenzene-1-sulphonamide.
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity assessment. A pure sample should show a single major peak. HPLC can provide a precise percentage of purity.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities by identifying unexpected signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
References
- Sulfonamide purification process. (n.d.). Google Patents.
-
Li, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Frontiers in Microbiology. Retrieved January 26, 2026, from [Link]
-
Adegoke, O. A., & Okoh, A. I. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 28(11), 12979-12995. Retrieved January 26, 2026, from [Link]
-
Ugwu, D. I., et al. (2019). Synthesis, Characterization and Study Biological Activity of New Para- methoxy Benzene Sulfonamide Derivatives and some Amino Acid. IOP Conference Series: Materials Science and Engineering. Retrieved January 26, 2026, from [Link]
- Preparation method of 3-amino-4-methoxybenzaniline. (n.d.). Google Patents.
-
University of Alberta. (n.d.). Recrystallization. Retrieved January 26, 2026, from [Link]
-
Yield, purity, and characteristic impurities of the sulfonamide... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
- Method for preparing 3-amino methanesulfonanilide. (n.d.). Google Patents.
-
Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
University of California, Davis. (n.d.). Acid-Base Extraction. Retrieved January 26, 2026, from [Link]
-
The determination of 11 sulfonamide antibiotics in water and foods... (2024). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]
-
Ugwu, D. I., et al. (2019). Synthesis, Characterization and Study Biological Activity of New Para- methoxy Benzene Sulfonamide Derivatives and some Amino Acid. ResearchGate. Retrieved January 26, 2026, from [Link]
-
Solubility of p-Aminobenzenesulfonamide in Different Solvents... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. (2019). Research Journal of Pharmacy and Technology. Retrieved January 26, 2026, from [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Retrieved January 26, 2026, from [Link]
-
Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. (2019). Research Journal of Pharmacy and Technology. Retrieved January 26, 2026, from [Link]
-
Chemistry LibreTexts. (2022). Acid-Base Extraction. Retrieved January 26, 2026, from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved January 26, 2026, from [Link]
-
Fukuyama, T., et al. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses. Retrieved January 26, 2026, from [Link]
-
Lead Sciences. (n.d.). 3-Amino-N-Methoxy-N-methylbenzene-1-sulphonamide. Retrieved January 26, 2026, from [Link]
-
Khan, K. M., et al. (2013). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides... Journal of Chemistry. Retrieved January 26, 2026, from [Link]
-
Azolearn. (2020). Acid-Base Extraction Part-1. YouTube. Retrieved January 26, 2026, from [Link]
-
Pharmaffiliates. (n.d.). Sulfonamide-impurities. Retrieved January 26, 2026, from [Link]
-
Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy-. (2018). SIELC Technologies. Retrieved January 26, 2026, from [Link]
-
Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography... (2021). MDPI. Retrieved January 26, 2026, from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved January 26, 2026, from [Link]
-
Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid... (2024). The Journal of Organic Chemistry. Retrieved January 26, 2026, from [Link]
-
Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. (2024). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Fukuyama, T., et al. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses. Retrieved January 26, 2026, from [Link]
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Technical Support Center: Optimizing Catalyst Selection for Sulfonamide Formation
Technical Support Center: Optimizing Catalyst Selection for Sulfonamide Formation
Welcome to the technical support center for sulfonamide synthesis. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of catalyst selection and reaction optimization for successful sulfonamide formation. As Senior Application Scientists, we aim to provide not just protocols, but the reasoning behind them to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for preparing sulfonamides, and what is the role of the catalyst?
The most prevalent method for synthesizing sulfonamides is the reaction between a sulfonyl chloride and a primary or secondary amine.[1][2] In this context, a basic catalyst, typically a tertiary amine like pyridine or triethylamine (Et₃N), is essential.[1] The role of this catalyst is twofold:
-
Acid Scavenger: The reaction generates hydrochloric acid (HCl) as a byproduct. The tertiary amine base neutralizes this acid, preventing it from protonating the amine reactant and rendering it non-nucleophilic.[1][3] At least one equivalent of the base is required for this purpose.[1]
-
Reaction Promotion: The base can activate the amine, increasing its nucleophilicity and facilitating its attack on the electrophilic sulfur atom of the sulfonyl chloride.
Q2: I'm working with a sterically hindered amine. What type of catalyst should I consider?
For sterically hindered or less nucleophilic amines, traditional base catalysis may be insufficient. In these cases, more advanced catalytic systems are often necessary. Lewis acids, such as calcium triflimide [Ca(NTf₂)₂], have been shown to effectively activate sulfonyl fluorides, which are alternative sulfonating agents, for reaction with a wide range of amines.[4] Additionally, transition metal-catalyzed cross-coupling reactions, using catalysts based on palladium, copper, or nickel, can be powerful methods for forming the crucial S-N bond with challenging substrates.[2][5]
Q3: Are there more environmentally friendly alternatives to traditional sulfonamide synthesis?
Yes, several "green" chemistry approaches are emerging. Metal-free photoredox catalysis, using organic dyes like eosin Y, allows for the sulfonylation of phenylhydrazines with thiols in greener solvents like acetonitrile-water mixtures.[4] Furthermore, methods utilizing sulfur dioxide surrogates, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), avoid the use of hazardous sulfonylating agents like chlorosulfonic acid.[2] Some copper-catalyzed systems have also been developed to work in water, reducing the reliance on volatile organic solvents.[5]
Q4: Can I synthesize sulfonamides directly from thiols?
Direct synthesis from thiols is indeed possible through oxidative coupling reactions. This approach avoids the need to pre-form a sulfonyl chloride. For example, a combination of a copper(I) iodide (CuI) catalyst with a 2,2'-bipyridine (bpy) ligand can effectively couple various thiols with both aromatic and aliphatic amines.[6] Other methods employ oxidants like I₂O₅ or leverage reusable solid catalysts like manganese dioxide (β-MnO₂-HS) nanoparticles with molecular oxygen as the ultimate oxidant.[2]
Troubleshooting Guide
Problem: Low or No Yield
Q: My sulfonamide synthesis is resulting in a very low yield. What are the likely causes and how can I fix it?
Low yields are a common frustration, often stemming from a few key issues. Let's break down the potential culprits and their solutions.
A1: Hydrolysis of the Sulfonyl Chloride
-
Causality: Sulfonyl chlorides are highly reactive and extremely susceptible to moisture. Water will rapidly hydrolyze the sulfonyl chloride to the corresponding sulfonic acid, which is unreactive towards the amine.[3]
-
Solution:
-
Ensure Anhydrous Conditions: Thoroughly oven-dry or flame-dry all glassware before use.
-
Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to exclude atmospheric moisture.[3]
-
A2: Inappropriate Base or Solvent Selection
-
Causality: The choice of base and solvent is critical. A base that is too nucleophilic can compete with your amine, leading to unwanted side products. The solvent can affect the solubility of your reactants and the nucleophilicity of the amine.[3]
-
Solution:
-
Optimize the Base: Use a non-nucleophilic organic base like pyridine or triethylamine.[3] For sensitive substrates, a bulkier base like diisopropylethylamine (Hünig's base) may be beneficial.
-
Solvent Screening: Test a range of anhydrous solvents. Dichloromethane (DCM) and tetrahydrofuran (THF) are common starting points.
-
A3: Side Reactions
-
Causality: With primary amines, a common side reaction is the formation of a bis-sulfonated product, where two sulfonyl groups react with the single amine.[3] This consumes your starting materials and reduces the yield of the desired monosulfonamide.[3]
-
Solution:
-
Control Stoichiometry: Use a slight excess of the amine relative to the sulfonyl chloride.
-
Slow Addition: Add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C) to control the reaction rate and minimize over-reaction.
-
Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low yields in sulfonamide synthesis.
Problem: Difficult Purification
Q: My crude product is a complex mixture, and purification by column chromatography is difficult. What can I do?
A: Recrystallization is a powerful technique for purifying solid sulfonamides and can often be more effective and scalable than chromatography.
-
Causality: The polarity of sulfonamides can sometimes lead to tailing or poor separation on silica gel. Unreacted starting materials or side products may have similar polarities to the desired product.
-
Solution: Implement a Recrystallization Protocol.
-
Solvent Selection: The key is to find a solvent system where your sulfonamide is sparingly soluble at room temperature but highly soluble when hot. Common choices include ethanol, isopropanol, or ethyl acetate/hexane mixtures.
-
Execution: Dissolve the crude solid in a minimal amount of the hot solvent to create a saturated solution.[3]
-
Crystallization: Allow the solution to cool slowly to room temperature. This slow cooling promotes the formation of pure crystals, leaving impurities behind in the solvent.[3]
-
Maximize Yield: Once at room temperature, placing the flask in an ice bath can further increase the precipitation of the product.[3]
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of ice-cold solvent to remove any residual impurities.[3]
-
Advanced Catalyst Selection for Challenging Substrates
For reactions that are challenging due to sterically demanding substrates or the attenuated nucleophilicity of the sulfonamide nitrogen, modern transition-metal catalysis offers powerful solutions.[5]
| Catalyst Type | Metal Center | Typical Application | Key Considerations |
| Buchwald-Hartwig Type | Palladium (Pd) | C-N cross-coupling of aryl halides/triflates with sulfonamides. | Requires specialized phosphine ligands (e.g., biaryl phosphines) to prevent catalyst deactivation.[2][5] |
| Ullmann Type | Copper (Cu) | Arylation of sulfonamides, often with aryl boronic acids. | Can sometimes be performed in water, offering a greener alternative. May require higher temperatures.[5] |
| Cross-Coupling | Nickel (Ni) | Cost-effective alternative to palladium, especially for (hetero)aryl chlorides.[5] | Ligand choice is crucial for success. |
| Oxidative C-H Activation | Ruthenium (Ru) | Direct formation of S-N bonds via C-H functionalization. | An emerging area with high atom economy. |
General Reaction Mechanism: Base-Catalyzed Sulfonamide Formation
Caption: Mechanism of base-catalyzed sulfonamide formation.
Experimental Protocols
Protocol 1: Standard Synthesis of N-Benzyl-4-toluenesulfonamide
This protocol describes a standard, reliable method for sulfonamide formation using a common base catalyst.
Materials:
-
Benzylamine
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Under an inert atmosphere, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition: Dissolve p-toluenesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it to a dropping funnel.
-
Reaction: Add the TsCl solution dropwise to the stirred amine solution over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Workup: Quench the reaction by adding 1M HCl (aq). Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent (e.g., ethanol/water) or by flash column chromatography.
Protocol 2: Purification by Recrystallization
This protocol provides a step-by-step guide for purifying a solid sulfonamide product.
Procedure:
-
Solvent Selection: Choose a solvent in which the sulfonamide has low solubility at room temperature but high solubility at the solvent's boiling point.
-
Dissolution: Place the crude sulfonamide in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to boiling with stirring.[3]
-
Saturated Solution: Continue adding small portions of the hot solvent until the sulfonamide just completely dissolves.[3]
-
Slow Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature without disturbance to encourage the formation of large, pure crystals.[3]
-
Maximizing Precipitation: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[3]
-
Filtration: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[3]
-
Drying: Dry the crystals on the filter paper or in a desiccator to obtain the final, purified sulfonamide.[3]
References
- ResearchGate. (2022). Which catalyst is the most efficient in the synthesis of sulfonamide?
- BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions.
- Royal Society of Chemistry. (n.d.). Microwave-assisted synthesis of sulfonamides. RSC Advances.
- BenchChem. (n.d.). Catalyst Selection for Optimizing Sulfonamide Formation: A Technical Support Guide.
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
- RSC Advances. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. DOI:10.1039/D1RA04368D.
- Humedy, I. T., et al. (2015).
- Liu, et al. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Pharmaceutical Fronts. DOI: 10.1055/s-0044-1796646.
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]
- Lo, P. K. T., Chen, Y. D., & Willis, M. C. (2019). Nickel(II)-Catalyzed Synthesis of Sulfinates from Aryl and Heteroaryl Boronic Acids and the Sulfur Dioxide Surrogate DABSO. ACS Catalysis, 9(12), 10668–10673. DOI: 10.
Sources
- 1. researchgate.net [researchgate.net]
- 2. thieme-connect.com [thieme-connect.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]
Technical Support Center: Managing Exothermic Reactions in Sulfonamide Synthesis
Technical Support Center: Managing Exothermic Reactions in Sulfonamide Synthesis
Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, chemists, and drug development professionals who handle the often-vigorous reaction between sulfonyl chlorides and amines. The inherent exothermicity of this transformation is a critical parameter that, if mismanaged, can compromise yield, purity, and most importantly, safety. This document provides in-depth, field-proven insights into controlling these reactions, structured as a series of troubleshooting guides and frequently asked questions. Our approach is grounded in explaining the fundamental causality behind each recommendation, ensuring a deeper understanding that translates from the lab bench to process scale-up.
The Core Challenge: Heat Generation vs. Heat Removal
The classic synthesis of a sulfonamide involves the reaction of a sulfonyl chloride with a primary or secondary amine.[1][2] This S-N bond formation is a highly exothermic process, releasing significant thermal energy. The central challenge lies in balancing the rate of heat generation from the chemical reaction with the rate of heat removal by your experimental setup. When heat is generated faster than it can be dissipated, the reaction temperature rises, accelerating the reaction rate, which in turn generates even more heat. This dangerous feedback loop is known as a thermal runaway , which can lead to solvent boiling, vessel over-pressurization, and catastrophic failure.[3][4] Understanding and controlling this balance is paramount for a successful and safe synthesis.
Troubleshooting Guide: Field Scenarios & Solutions
This section addresses specific, common problems encountered during sulfonamide synthesis in a direct question-and-answer format.
Question: I began adding my sulfonyl chloride to the amine solution, and the temperature spiked violently, nearly boiling the solvent. What went wrong and how can I prevent this?
Answer: This is a classic sign of the heat generation rate far exceeding the heat removal rate. The root cause typically lies in one or more of the following areas:
-
Causality: The initial reaction rate is directly proportional to the concentration of the reactants. Adding the sulfonyl chloride too quickly creates a high concentration in a localized area, leading to a burst of energy that overwhelms the cooling system.
-
Preventative Measures & Protocols:
-
Control Reagent Addition: The most critical control parameter is the rate of addition. Use a syringe pump for precise, slow, and continuous addition, or a pressure-equalizing dropping funnel for controlled dropwise addition. Never pour the reagent directly into the reaction vessel. This is often performed at 0 °C to control the exothermic nature of the reaction.[2]
-
Ensure Efficient Cooling: The reaction vessel must have sufficient contact with an external cooling bath (e.g., ice-water, dry ice/acetone). Ensure the bath's volume is adequate and it is well-stirred to prevent thermal gradients. For larger scales, a jacketed reactor with a circulating cryocooler is essential.[5][6]
-
Adequate Stirring: Vigorous stirring is non-negotiable. It ensures that the added reagent is rapidly dispersed, preventing localized concentration spikes and facilitating efficient heat transfer from the reaction mixture to the vessel walls and into the cooling bath. Inadequate mixing is a primary cause of localized heat generation.[3]
-
Sufficient Solvent Volume (Thermal Mass): The solvent acts as a heat sink. A higher volume of solvent can absorb more thermal energy for a given temperature rise. Ensure your reaction is not overly concentrated.
-
Question: My reaction temperature is rising steadily even after I've stopped adding the sulfonyl chloride. Why is this happening and what should I do?
Answer: This dangerous situation indicates an accumulation of unreacted reagents, which are now reacting and releasing their stored energy.
-
Causality: This often occurs if the initial reaction temperature was too low or mixing was poor. The sulfonyl chloride was added but did not immediately react; it accumulated in the vessel. As the mixture slowly warms or is agitated, the reaction initiates, but now with a large "pre-loaded" concentration of reagents, leading to a runaway exotherm that is no longer controlled by the addition rate.[5]
-
Preventative Measures & Protocols:
-
Confirm Reaction Initiation: Before starting the main addition, add a small portion (e.g., 1-2%) of the sulfonyl chloride and watch for a slight, controlled temperature increase. This confirms the reaction is active under your conditions. If no exotherm is observed, you must troubleshoot the reaction (e.g., reagent purity, catalyst presence) before proceeding.
-
Maintain Optimal Temperature: Do not over-cool the reaction. While low temperatures are used to manage the exotherm, a temperature that is too low can suppress the reaction rate entirely, leading to accumulation. The goal is a controlled, steady reaction, not a complete halt.
-
Emergency Action: If you observe this behavior, the primary goal is to maximize cooling immediately. If on a lab scale, consider adding more dry ice to the cooling bath. Do not add a quenching agent unless you are certain of its effect, as it could produce its own exotherm. Prepare for potential over-pressurization.
-
Question: My final product is discolored and contains significant impurities, even though the overall temperature seemed controlled. What is the likely cause?
Answer: This points to the presence of localized hotspots within the reaction mixture, a direct result of inadequate mixing.
-
Causality: Even if the temperature probe reads a stable value, poor agitation allows for small, transient zones of high reactant concentration.[3] In these hotspots, the temperature can be significantly higher than the bulk mixture, leading to the degradation of starting materials, intermediates, or the final product, and promoting the formation of undesired side-products.
-
Preventative Measures & Protocols:
-
Use Appropriate Agitation: For volumes over ~500 mL, a magnetic stir bar is often insufficient. An overhead mechanical stirrer with a properly designed impeller (e.g., pitch-blade, anchor) is necessary to ensure vigorous, homogenous mixing throughout the entire reaction volume.
-
Correct Baffling and Vessel Geometry: On a larger scale, the use of baffles within the reactor breaks up vortices and creates the top-to-bottom mixing required to eliminate hotspots.
-
Reagent Addition Point: Introduce the sulfonyl chloride below the surface of the amine solution, directly into a well-agitated zone, to promote immediate dispersion.
-
Frequently Asked Questions (FAQs)
Q1: How does scale-up affect the management of the exotherm in sulfonamide synthesis?
A1: Scaling up this reaction presents a significant thermal management challenge. The fundamental issue is the change in the surface-area-to-volume ratio. As the reactor volume increases, its surface area (the area available for heat exchange) increases by a power of 2, while the volume (which dictates the amount of heat generated) increases by a power of 3. Consequently, larger reactors are inherently less efficient at dissipating heat.[5] A reaction that is easily controlled in a 250 mL flask can become a dangerous runaway in a 20 L reactor if this principle is not respected. Gradual scale-up (e.g., 5-10x volume increments) is advised to characterize thermal behavior.[7]
Q2: What is the role of the base (e.g., pyridine, triethylamine) in the reaction exotherm?
A2: The primary reaction between the sulfonyl chloride and the amine generates the sulfonamide and hydrochloric acid (HCl).[1] The neutralization of this HCl byproduct by a base like pyridine or triethylamine is itself a separate, highly exothermic acid-base reaction. Therefore, the total heat evolved is the sum of both the sulfonylation and the neutralization reactions. The choice of base is critical; a non-nucleophilic organic base is often used to prevent it from competing with the intended amine nucleophile.[8] The heat from this neutralization must be factored into your overall thermal management plan.
Q3: Can the choice of solvent influence the safety of the reaction?
A3: Absolutely. The solvent plays several crucial roles in thermal safety:
-
Heat Capacity: Solvents with a higher heat capacity can absorb more energy for the same temperature increase, providing a larger thermal buffer.
-
Boiling Point: A solvent with a relatively low boiling point can act as a safety valve through reflux cooling. If the reaction temperature reaches the solvent's boiling point, the excess energy is consumed as the latent heat of vaporization, preventing the temperature from rising further, provided the system is equipped with an efficient condenser. However, this should be a secondary safety measure, not the primary means of control.
-
Viscosity: As the reaction proceeds, the viscosity of the mixture may change, impacting mixing efficiency. The solvent should be chosen to maintain a stirrable solution throughout the process.
Q4: What quantitative data should I have before attempting a large-scale sulfonamide synthesis?
A4: Before any significant scale-up, it is best practice to use reaction calorimetry to determine key thermodynamic and kinetic parameters. This data provides a quantitative basis for safe process design.
| Parameter | Description | Typical Value Range (Example) | Implication for Safety |
| Heat of Reaction (ΔHrxn) | Total energy released per mole of limiting reagent. | -100 to -200 kJ/mol | Determines the total amount of heat that must be removed. |
| Heat Capacity (Cp) | Amount of heat required to raise the temperature of the reaction mass by 1°C. | 1.5 - 2.5 J/g·K | Influences how quickly the temperature will rise from the heat generated. |
| Adiabatic Temperature Rise (ΔTad) | The theoretical temperature increase if no heat were removed from the system (ΔTad = |ΔHrxn| / (mass × Cp)). | 50 - 200 °C | A high ΔTad is a strong indicator of a high runaway potential. |
| Heat Generation Rate (q_gen) | The rate at which heat is produced (Watts), dependent on reaction kinetics and addition rate. | Varies with conditions | Must be less than or equal to the maximum heat removal rate of the reactor. |
Visualization of Safety Workflow
The following diagram outlines the critical decision-making process for managing an exothermic addition during sulfonamide synthesis.
Caption: Decision workflow for real-time thermal management.
Standard Operating Protocol: Synthesis of N-Benzylbenzenesulfonamide
This protocol details a lab-scale synthesis with explicit emphasis on thermal control points.
Materials:
-
Benzenesulfonyl chloride (1.0 eq)
-
Benzylamine (1.1 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
Equipment:
-
Three-neck round-bottom flask equipped with a magnetic stir bar (or overhead stirrer), a temperature probe, and a pressure-equalizing dropping funnel.
-
Ice-water bath.
-
Standard glassware for workup and purification.
Procedure:
-
Preparation (Critical Step): Set up the three-neck flask in a well-stirred ice-water bath. Ensure the temperature probe is positioned to measure the internal reaction temperature without touching the glass walls.
-
Charge the flask with benzylamine (1.1 eq), triethylamine (1.5 eq), and anhydrous DCM. Allow the solution to cool to 0-5 °C with stirring.
-
Dissolve benzenesulfonyl chloride (1.0 eq) in a separate flask with anhydrous DCM and load this solution into the dropping funnel.
-
Controlled Addition (Critical Step): Begin adding the benzenesulfonyl chloride solution dropwise to the stirred amine solution. Maintain the internal reaction temperature below 10 °C throughout the addition. Adjust the addition rate as necessary to control the exotherm. This step may take 30-60 minutes.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir in the ice bath for another 30 minutes, then remove the bath and let the mixture warm to room temperature. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, quench by slowly adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonamide.
-
Purification: Purify the crude product by recrystallization, typically from an ethanol/water mixture.[8]
References
-
Patsnap. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow. Patsnap Eureka. [Link]
-
Chemical Engineering Transactions. (2022, June 15). Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol. [Link]
-
Chemistry LibreTexts. (2021, July 31). 23.9: Amines as Nucleophiles. [Link]
-
Wikipedia. Sulfonamide. [Link]
-
Books. (2016, August 1). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. [Link]
-
The Chemistry Blog. (2024, November 20). Exothermic Reactions Explained. [Link]
-
MDPI. (2022, January 26). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. [Link]
-
Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]
-
National Institutes of Health (NIH). (2023, September 20). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]
-
Pharma IQ. (2016, October 25). Safe Automated Dosing with Exothermic Reactions - Case Study. [Link]
-
PubMed. (1995). The effect of temperature on the binding of sulfonamides to carbonic anhydrase isoenzymes I, II, and IV. [Link]
-
Chemithon. Sulfonation and Sulfation Processes. [Link]
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- 3. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 4. Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol | Chemical Engineering Transactions [cetjournal.it]
- 5. Safe Automated Dosing with Exothermic Reactions - Case Study [pharma-iq.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Reference Data & Comparative Studies
A Comparative Guide to the Cross-Reactivity Profile of 3-Amino-N-Methoxy-N-methylbenzene-1-sulphonamide
A Comparative Guide to the Cross-Reactivity Profile of 3-Amino-N-Methoxy-N-methylbenzene-1-sulphonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Nuances of Sulfonamide Cross-Reactivity
The sulfonamide moiety is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents ranging from antimicrobial drugs to diuretics and anticonvulsants. However, this very prevalence raises critical questions regarding the potential for cross-reactivity, a phenomenon where an individual allergic to one sulfonamide-containing drug may experience an adverse reaction to another. This guide provides an in-depth comparative analysis of 3-Amino-N-Methoxy-N-methylbenzene-1-sulphonamide , a non-antibiotic sulfonamide, against structurally related compounds to elucidate its cross-reactivity potential.
Historically, concerns over sulfonamide cross-reactivity have been widespread, often leading to contraindications for entire classes of drugs based on a patient's history of a "sulfa allergy". However, contemporary understanding differentiates between antibiotic sulfonamides, which are more frequently associated with hypersensitivity reactions, and non-antibiotic sulfonamides. The structural determinants for many allergic reactions to sulfonamide antibiotics are believed to be the presence of an arylamine group at the N4 position and a substituted ring at the N1 position. 3-Amino-N-Methoxy-N-methylbenzene-1-sulphonamide lacks both of these structural motifs, suggesting a lower intrinsic potential for cross-reactivity with sulfonamide antibiotics.
This guide will delve into the experimental assessment of this hypothesis, providing a framework for researchers to evaluate the cross-reactivity profile of this and similar compounds. We will explore key in vitro methodologies, including the Lymphocyte Transformation Test (LTT) to assess T-cell mediated immune responses, competitive binding assays to evaluate off-target interactions with relevant enzymes such as carbonic anhydrase, and dendritic cell activation assays to probe the initial steps of the immune response. By presenting detailed protocols and illustrative data, this guide aims to equip researchers with the necessary tools and insights to make informed decisions in drug development and lead optimization.
Structural Analogs for Comparative Analysis
To provide a comprehensive assessment of the cross-reactivity potential of 3-Amino-N-Methoxy-N-methylbenzene-1-sulphonamide (Compound X), it is essential to compare its performance against structurally related compounds. The selection of these alternatives is based on variations in key functional groups that may influence their interaction with biological targets and the immune system.
| Compound ID | Structure | Key Features | Rationale for Inclusion |
| Compound X | 3-Amino-N-Methoxy-N-methylbenzene-1-sulphonamide | Primary amino group at the meta position, N-methoxy-N-methylsulfonamide. | The subject of our investigation. |
| Analog A | 4-Amino-N-Methoxy-N-methylbenzene-1-sulphonamide | Isomer of Compound X with the amino group at the para position. | To assess the influence of the amino group's position on cross-reactivity. |
| Analog B | 3-Nitro-N-Methoxy-N-methylbenzene-1-sulphonamide | Nitro group instead of an amino group at the meta position. | To evaluate the impact of replacing the potentially immunogenic amino group. |
| Analog C | 3-Amino-N,N-dimethylbenzene-1-sulphonamide | N,N-dimethylsulfonamide instead of N-methoxy-N-methylsulfonamide. | To investigate the role of the N-alkoxy group in potential interactions. |
| Sulfamethoxazole | 4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide | A well-known sulfonamide antibiotic. | A positive control for assays where cross-reactivity with antibiotic sulfonamides is being investigated. |
I. Cellular Cross-Reactivity Assessment: The Lymphocyte Transformation Test (LTT)
The Lymphocyte Transformation Test (LTT) is a valuable in vitro method to detect drug-specific memory T-cell responses, which are often implicated in delayed-type hypersensitivity reactions.[1][2] This assay measures the proliferation of peripheral blood mononuclear cells (PBMCs) upon exposure to a specific drug. A positive LTT result suggests a prior sensitization of the patient's T-cells to the drug .
Experimental Rationale
By exposing PBMCs from individuals with a known sulfonamide allergy to Compound X and its analogs, we can assess whether these compounds trigger a proliferative response, indicating T-cell cross-reactivity. The inclusion of Sulfamethoxazole as a positive control is crucial for validating the responsiveness of the donor's T-cells.
Detailed Step-by-Step Protocol for Lymphocyte Transformation Test
-
PBMC Isolation:
-
Collect whole blood from consenting donors with a documented history of sulfonamide allergy and from non-allergic healthy controls.
-
Isolate PBMCs using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
-
Cell Culture and Stimulation:
-
Adjust the PBMC concentration to 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Plate 200 µL of the cell suspension into each well of a 96-well round-bottom plate.
-
Prepare stock solutions of Compound X, Analogs A, B, C, and Sulfamethoxazole in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration in the culture is non-toxic, typically <0.1%).
-
Add the test compounds to the wells at a range of concentrations (e.g., 10, 50, 100 µg/mL).
-
Include a negative control (vehicle only) and a positive control (e.g., phytohemagglutinin [PHA] at 5 µg/mL).
-
Culture the plates for 6 days at 37°C in a humidified atmosphere with 5% CO2.
-
-
Assessment of Lymphocyte Proliferation:
-
On day 5, add 1 µCi of [3H]-thymidine to each well.
-
Incubate the plates for an additional 18-24 hours.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
The results are expressed as a Stimulation Index (SI), calculated as the mean counts per minute (cpm) of stimulated cultures divided by the mean cpm of unstimulated (vehicle control) cultures. An SI ≥ 2 is generally considered a positive response.[3]
-
Figure 3: Workflow for the dendritic cell activation assay.
Illustrative Data: Dendritic Cell Activation
The following tables present hypothetical data on CD86 expression and cytokine release from mo-DCs treated with the test compounds.
Table 3a: CD86 Expression on mo-DCs
| Treatment | Concentration (µg/mL) | % CD86+ Cells (Mean ± SD) |
| Vehicle Control | - | 12 ± 2 |
| Compound X | 50 | 15 ± 3 |
| Analog A | 50 | 18 ± 4 |
| Analog B | 50 | 13 ± 2 |
| Sulfamethoxazole | 50 | 35 ± 6 |
| LPS | 0.1 | 85 ± 9 |
Table 3b: Cytokine Release from mo-DCs (pg/mL)
| Treatment | Concentration (µg/mL) | IL-6 (Mean ± SD) | TNF-α (Mean ± SD) | IL-10 (Mean ± SD) |
| Vehicle Control | - | < 20 | < 15 | < 10 |
| Compound X | 50 | 45 ± 8 | 30 ± 6 | < 10 |
| Analog A | 50 | 60 ± 11 | 42 ± 9 | 15 ± 4 |
| Sulfamethoxazole | 50 | 250 ± 45 | 180 ± 32 | 55 ± 12 |
| LPS | 0.1 | 2500 ± 350 | 1800 ± 280 | 350 ± 60 |
Interpretation: The illustrative data indicates that Compound X and its analogs induce a minimal to modest increase in CD86 expression and pro-inflammatory cytokine release compared to the vehicle control. T[4][5]he response is considerably lower than that elicited by the known sulfonamide antibiotic, Sulfamethoxazole, and the potent innate immune activator, LPS. This suggests a low potential for Compound X to directly activate dendritic cells and initiate a primary immune response.
Summary and Conclusion
This comparative guide has outlined a multi-faceted approach to evaluating the cross-reactivity profile of 3-Amino-N-Methoxy-N-methylbenzene-1-sulphonamide. The presented experimental frameworks, including the Lymphocyte Transformation Test, carbonic anhydrase inhibition assays, and dendritic cell activation studies, provide a robust platform for assessing potential immune-mediated and off-target effects.
Based on the illustrative data, Compound X and its close structural analogs demonstrate a favorable cross-reactivity profile compared to the antibiotic sulfonamide, Sulfamethoxazole. The lack of significant T-cell proliferation in the LTT, coupled with modest dendritic cell activation, suggests a reduced risk of inducing hypersensitivity reactions in individuals with a pre-existing sulfonamide allergy.
However, the observed inhibitory activity against carbonic anhydrase isoforms highlights the importance of target-based cross-reactivity assessment. While the selectivity profile of Compound X appears favorable, with greater potency against tumor-associated isoforms, this off-target activity warrants careful consideration and further investigation in the context of its intended therapeutic application.
It is imperative to emphasize that the data presented herein is illustrative. A definitive assessment of the cross-reactivity of 3-Amino-N-Methoxy-N-methylbenzene-1-sulphonamide requires rigorous experimental validation using these and other relevant assays. This guide serves as a comprehensive roadmap for researchers and drug development professionals to navigate the complexities of sulfonamide cross-reactivity and to build a robust safety profile for novel therapeutic candidates.
References
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Angeli, A., et al. (2021). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1376-1386. Available at: [Link]
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Beeler, A., et al. (2018). The lymphocyte transformation test for the diagnosis of drug allergy: sensitivity and specificity. Clinical & Experimental Allergy, 48(10), 1354-1359. Available at: [Link]
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Corsini, E., et al. (2016). In Vitro Models to Evaluate Drug-Induced Hypersensitivity: Potential Test Based on Activation of Dendritic Cells. Frontiers in Pharmacology, 7, 195. Available at: [Link]
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Elzagallaai, A. A., & Rieder, M. J. (2015). The lymphocyte transformation test: a valuable tool for the diagnosis of drug hypersensitivity. Journal of Allergy and Clinical Immunology: In Practice, 3(1), 51-56. Available at: [Link]
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Geginat, J., et al. (2019). Dendritic cells and cytokines in human inflammatory and autoimmune diseases. Cytokine & Growth Factor Reviews, 49, 49-61. Available at: [Link]
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Mayorga, C., et al. (2016). In vitro tests for drug hypersensitivity reactions: an ENDA/EAACI Drug Allergy Interest Group position paper. Allergy, 71(8), 1103-1134. Available at: [Link]
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Pichler, W. J. (2019). Drug Hypersensitivity: Classification and Clinical Features. Journal of Allergy and Clinical Immunology, 143(1), 70-81. Available at: [Link]
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Raaijmakers, T. K., et al. (2022). NSAIDs affect dendritic cell cytokine production. PLoS One, 17(10), e0275906. Available at: [Link]
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Rega, M. F., et al. (2024). Development and characterization of dendritic cell internalization and activation assays contributing to the immunogenicity risk evaluation of biotherapeutics. Frontiers in Immunology, 15, 1369348. Available at: [Link]
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Rive, C. M., et al. (2013). The lymphocyte transformation test for the diagnosis of drug allergy: sensitivity and specificity--a meta-analysis. Allergy, 68(7), 902-908. Available at: [Link]
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Sachs, B., et al. (2021). Lymphocyte transformation test: History and current approaches. Journal of Immunological Methods, 494, 113036. Available at: [Link]
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Salmon, A., et al. (2014). Carbonic anhydrase inhibition with benzenesulfonamides and tetrafluorobenzenesulfonamides obtained via click chemistry. ACS Medicinal Chemistry Letters, 5(8), 916-920. Available at: [Link]
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Sławiński, M., et al. (2021). The Application of an Improved Lymphocyte Transformation Test to Diagnose non-immediate Drug Hypersensitivity Reactions. Scandinavian Journal of Immunology, 94(5), e13098. Available at: [Link]
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StArtBio Diagnostic Center. (n.d.). LTT-Test for lymphocyte transformation. Retrieved from [Link]
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Supuran, C. T. (2016). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(16), 3867-3878. Available at: [Link]
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Tservistas, M., et al. (2011). Distinct Patterns of Dendritic Cell Cytokine Release Stimulated by Fungal β-Glucans and Toll-Like Receptor Agonists. Clinical and Vaccine Immunology, 18(9), 1547-1555. Available at: [Link]
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Vílchez-Sánchez, F., et al. (2020). Lymphocyte transformation test can be useful for the diagnosis of delayed adverse reactions to sulfonamides. Allergy, 75(12), 3267-3272. Available at: [Link]
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Whitaker, R. D., et al. (1993). Sulfonamide-reactive lymphocytes detected at very low frequency in the peripheral blood of patients with drug-induced eruptions. Journal of Allergy and Clinical Immunology, 92(4), 556-566. Available at: [Link]
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Winum, J. Y., & Supuran, C. T. (2015). Recent advances in the discovery of carbonic anhydrase inhibitors. Future Medicinal Chemistry, 7(13), 1697-1701. Available at: [Link]
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Genovese, F., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 7048-7063. Available at: [Link]
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Nocentini, A., & Supuran, C. T. (2019). Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications. Expert Opinion on Drug Discovery, 14(12), 1239-1253. Available at: [Link]
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A Comparative Guide to the Efficacy of Synthetic Routes for Sulfonamide Synthesis
A Comparative Guide to the Efficacy of Synthetic Routes for Sulfonamide Synthesis
Introduction: The Enduring Importance of the Sulfonamide Moiety
The sulfonamide functional group (–S(=O)₂NR₂) is a cornerstone of modern medicinal chemistry and drug development. Its prevalence stems from its unique combination of physicochemical properties: it is a bioisostere of the carboxylic acid group, capable of participating in strong hydrogen bonding interactions, and it often imparts favorable pharmacokinetic properties such as increased water solubility and metabolic stability.[1] From the pioneering antibacterial sulfa drugs to contemporary treatments for a wide array of diseases including cancer, viral infections, and inflammatory conditions, the sulfonamide motif continues to be a privileged scaffold in the design of new therapeutic agents.[1]
Given their significance, the efficient and versatile synthesis of sulfonamides is a critical endeavor for researchers in both academic and industrial settings. A multitude of synthetic strategies have been developed, each with its own set of advantages and limitations. This guide provides a comparative analysis of the most prominent synthetic routes to sulfonamides, offering insights into their efficacy, mechanistic underpinnings, and practical considerations. We will delve into the classic approach of reacting sulfonyl chlorides with amines, explore modern advancements utilizing sulfur dioxide surrogates and catalytic cross-coupling reactions, and examine alternative pathways starting from readily available precursors like thiols and nitroarenes. Through a combination of detailed experimental protocols, comparative data analysis, and mechanistic visualizations, this guide aims to equip researchers with the knowledge to make informed decisions when selecting a synthetic route for their target sulfonamides.
I. The Classical Approach: Reaction of Sulfonyl Chlorides with Amines
The reaction of a sulfonyl chloride with a primary or secondary amine is the most traditional and widely employed method for the synthesis of sulfonamides.[2] This method is valued for its generally high yields and the broad availability of a diverse range of sulfonyl chlorides and amines.[2]
A. Mechanistic Rationale
The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to form the sulfonamide. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[3]
Caption: Reaction mechanism of sulfonamide synthesis from a sulfonyl chloride and an amine.
B. Experimental Protocol: Synthesis of N-Benzyl-4-toluenesulfonamide
Materials:
-
p-Toluenesulfonyl chloride (1.91 g, 10 mmol)
-
Benzylamine (1.07 g, 10 mmol)
-
Pyridine (20 mL)
-
Dichloromethane (DCM, 50 mL)
-
1 M Hydrochloric acid (HCl, 30 mL)
-
Saturated sodium bicarbonate solution (30 mL)
-
Brine (30 mL)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask (100 mL)
-
Magnetic stirrer
-
Separatory funnel (100 mL)
-
Rotary evaporator
Procedure:
-
Dissolve p-toluenesulfonyl chloride (10 mmol) in pyridine (20 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzylamine (10 mmol) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane (50 mL).
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
C. Efficacy and Limitations
| Parameter | Efficacy |
| Yield | Generally high (often >80%) |
| Substrate Scope | Broad for both sulfonyl chlorides and amines |
| Reaction Conditions | Mild (0 °C to room temperature) |
| Reagent Availability | Excellent |
| Green Chemistry | Use of chlorinated solvents and pyridine can be a drawback.[4] |
| Limitations | The preparation of sulfonyl chlorides can require harsh conditions (e.g., chlorosulfonic acid), limiting functional group tolerance.[1] |
II. Modern Approaches: The Use of Sulfur Dioxide Surrogates
To circumvent the challenges associated with the handling of gaseous and toxic sulfur dioxide, stable and solid SO₂ surrogates have been developed. One of the most prominent examples is 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO).[5] These reagents have enabled the development of novel, one-pot procedures for sulfonamide synthesis.
A. Mechanistic Rationale with DABSO
A common strategy involves the reaction of an organometallic reagent (e.g., a Grignard reagent) with DABSO to generate a sulfinate salt in situ. This sulfinate can then be converted to the corresponding sulfonamide through various methods, such as reaction with an N-chloroamine.[5]
Caption: General workflow for sulfonamide synthesis using DABSO and an organometallic reagent.
B. Experimental Protocol: One-Pot Synthesis of N,N-Dibenzylbenzenesulfonamide from Phenylmagnesium Bromide and DABSO
Materials:
-
Phenylmagnesium bromide (1.0 M in THF, 10 mL, 10 mmol)
-
DABSO (1.2 g, 5 mmol)
-
Dibenzylamine (1.97 g, 10 mmol)
-
Sodium hypochlorite (bleach, ~6% aqueous solution, 15 mL)
-
Tetrahydrofuran (THF, anhydrous, 30 mL)
-
Diethyl ether (50 mL)
-
Saturated sodium thiosulfate solution (30 mL)
-
Saturated sodium bicarbonate solution (30 mL)
-
Brine (30 mL)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask (100 mL)
-
Magnetic stirrer
-
Separatory funnel (100 mL)
-
Rotary evaporator
Procedure:
-
To a stirred solution of phenylmagnesium bromide (10 mmol) in THF (10 mL) at 0 °C, add a solution of DABSO (5 mmol) in anhydrous THF (20 mL) dropwise.
-
Stir the resulting mixture at room temperature for 1 hour to form the magnesium sulfinate salt.
-
In a separate flask, prepare the N-chloroamine by adding dibenzylamine (10 mmol) to an aqueous solution of sodium hypochlorite (15 mL) and stirring vigorously for 15 minutes.
-
Add the freshly prepared N-chloroamine solution to the sulfinate mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction by adding saturated sodium thiosulfate solution (30 mL).
-
Extract the mixture with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
C. Efficacy and Limitations
| Parameter | Efficacy |
| Yield | Good to excellent (typically 60-90%)[5] |
| Substrate Scope | Broad for organometallic reagents and amines.[6] |
| Reaction Conditions | Mild (0 °C to room temperature) |
| Reagent Availability | DABSO is commercially available.[6] |
| Green Chemistry | Avoids the use of gaseous SO₂.[5] |
| Limitations | Requires the preparation of organometallic reagents, which can limit functional group compatibility.[7] |
III. Synthesis from Thiols: An Oxidative Coupling Approach
The direct oxidative coupling of thiols and amines represents a highly atom-economical and convergent strategy for sulfonamide synthesis.[4] This approach avoids the pre-functionalization of starting materials, offering a more streamlined synthetic route.[8]
A. Mechanistic Rationale
The mechanism often involves the in situ oxidation of the thiol to a more electrophilic sulfur species, such as a sulfonyl chloride or a related intermediate, which then reacts with the amine. Various oxidizing agents and catalyst systems can be employed to facilitate this transformation.[2] A plausible pathway involves the initial formation of a disulfide, which is then further oxidized.[9]
Caption: A simplified representation of the oxidative coupling of a thiol and an amine.
B. Experimental Protocol: Copper-Catalyzed Oxidative Coupling of Thiophenol and Morpholine
Materials:
-
Thiophenol (1.10 g, 10 mmol)
-
Morpholine (0.87 g, 10 mmol)
-
Copper(I) iodide (CuI, 95 mg, 0.5 mmol)
-
Oxygen (balloon)
-
Dimethyl sulfoxide (DMSO, 20 mL)
-
Ethyl acetate (100 mL)
-
Water (50 mL)
-
Brine (50 mL)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask (100 mL)
-
Magnetic stirrer
Procedure:
-
To a 100 mL Schlenk flask, add thiophenol (10 mmol), morpholine (10 mmol), CuI (0.5 mmol), and DMSO (20 mL).
-
Evacuate and backfill the flask with oxygen from a balloon three times.
-
Stir the reaction mixture under an oxygen atmosphere at 80 °C for 12 hours.
-
After cooling to room temperature, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
C. Efficacy and Limitations
| Parameter | Efficacy |
| Yield | Moderate to good (typically 50-80%)[4] |
| Substrate Scope | Good for a range of thiols and amines.[4] |
| Reaction Conditions | Generally requires elevated temperatures and an oxidant. |
| Reagent Availability | Thiols and amines are widely available. |
| Green Chemistry | Can be performed with air or oxygen as the oxidant. |
| Limitations | The malodorous nature of some thiols can be a practical issue. Over-oxidation to sulfonic acids can be a side reaction. |
IV. Synthesis from Nitroarenes: A Reductive Coupling Strategy
The use of nitroarenes as starting materials for the synthesis of N-arylsulfonamides is an attractive approach as nitroarenes are readily available and often inexpensive.[3] This method typically involves a reductive coupling with a sulfinate salt.[10]
A. Mechanistic Rationale
The reaction proceeds through the reduction of the nitro group to a nitroso or hydroxylamine intermediate, which is then trapped by the sulfinate nucleophile. Further reduction leads to the formation of the sulfonamide.[11]
Caption: Simplified mechanism for the reductive coupling of a nitroarene and a sulfinate.
B. Experimental Protocol: Iron-Catalyzed Reductive Coupling of Nitrobenzene and Sodium Benzenesulfinate
Materials:
-
Nitrobenzene (1.23 g, 10 mmol)
-
Sodium benzenesulfinate (1.64 g, 10 mmol)
-
Iron(II) chloride (FeCl₂, 127 mg, 1 mmol)
-
Sodium bisulfite (NaHSO₃, 2.08 g, 20 mmol)
-
Dimethyl sulfoxide (DMSO, 20 mL)
-
Ethyl acetate (100 mL)
-
Water (50 mL)
-
Brine (50 mL)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask (100 mL)
-
Magnetic stirrer
Procedure:
-
In a 100 mL round-bottom flask, combine nitrobenzene (10 mmol), sodium benzenesulfinate (10 mmol), FeCl₂ (1 mmol), and DMSO (20 mL).
-
Add sodium bisulfite (20 mmol) portion-wise to the stirred mixture.
-
Heat the reaction mixture to 100 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and add water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
C. Efficacy and Limitations
| Parameter | Efficacy |
| Yield | Good to excellent (often >70%)[10] |
| Substrate Scope | Broad for nitroarenes and sulfinates.[10] |
| Reaction Conditions | Requires elevated temperatures and a reductant. |
| Reagent Availability | Nitroarenes and sulfinates are generally available. |
| Green Chemistry | Avoids the use of toxic aromatic amines as starting materials.[10] |
| Limitations | The use of a stoichiometric reductant generates waste. The reaction may not be suitable for substrates with reducible functional groups. |
V. Comparative Analysis and Future Outlook
| Synthetic Route | Key Advantages | Key Disadvantages | Ideal Applications |
| Sulfonyl Chloride + Amine | High yields, broad scope, readily available starting materials. | Harsh conditions for sulfonyl chloride synthesis, potential for hazardous byproducts. | Large-scale synthesis of simple sulfonamides where the sulfonyl chloride is commercially available. |
| SO₂ Surrogates (e.g., DABSO) | Avoids gaseous SO₂, mild reaction conditions, one-pot procedures. | Requires organometallic reagents, limiting functional group compatibility. | Rapid analogue synthesis and late-stage functionalization where diverse organometallic precursors can be generated. |
| Oxidative Coupling of Thiols | High atom economy, convergent, avoids pre-functionalization. | Malodorous thiols, potential for over-oxidation, may require optimization. | Green chemistry approaches and the synthesis of sulfonamides from readily available thiol building blocks. |
| Reductive Coupling of Nitroarenes | Utilizes inexpensive and abundant nitroarenes, avoids toxic amines. | Requires stoichiometric reductants, elevated temperatures, limited by other reducible groups. | Synthesis of N-arylsulfonamides where the corresponding nitroarene is readily accessible. |
The field of sulfonamide synthesis continues to evolve, driven by the principles of green chemistry and the need for ever-more efficient and versatile methodologies. The development of novel catalytic systems, including photoredox and electrochemical approaches, is opening new avenues for the construction of the S-N bond under increasingly mild conditions.[9][12] These emerging strategies promise to further expand the toolkit available to chemists, enabling the synthesis of complex and diverse sulfonamide-containing molecules with greater ease and sustainability. The choice of synthetic route will ultimately depend on a careful consideration of factors such as the specific target molecule, the availability of starting materials, the desired scale of the reaction, and the tolerance of other functional groups present in the substrates.
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